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molecular formula C5H10O2 B089657 3-Hydroxy-3-methyl-2-butanone CAS No. 115-22-0

3-Hydroxy-3-methyl-2-butanone

Cat. No. B089657
M. Wt: 102.13 g/mol
InChI Key: BNDRWEVUODOUDW-UHFFFAOYSA-N
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Patent
US04255333

Procedure details

408 parts of 2-methyl-2-hydroxy-butan-3-one, 558 parts of aniline and 20 parts of acetic acid in 650 parts of toluene are heated, with removal of water from the system, until no more water separates off. The volatile constituents are then distilled off until the internal temperature reaches 220° C. The distillate can be re-used, without further treatment, in a subsequent batch. The residue is kept for 5 hours at 220° C. and is then cooled to 160° C., and 40 parts of concentrated hydrochloric acid are added. After heating for a further three hours, during which the water formed distils off, the reaction is complete. The product is either directly processed further or distilled. 498 parts of 2,3,3-trimethyl-indolenine are obtained, corresponding to 78.5% of theory, based on 2-methyl-2-hydroxy-butan-3-one.
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Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([C:4](=O)[CH3:5])[CH3:3].[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O)(=O)C.C1(C)C=CC=CC=1>O>[CH3:5][C:4]1[C:2]([CH3:3])([CH3:1])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(C)=O)O
Name
Quantity
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Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
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Type
reactant
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C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
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C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
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O
Name
Quantity
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Type
solvent
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O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The volatile constituents are then distilled off until the internal temperature
CUSTOM
Type
CUSTOM
Details
reaches 220° C
ADDITION
Type
ADDITION
Details
40 parts of concentrated hydrochloric acid are added
TEMPERATURE
Type
TEMPERATURE
Details
After heating for a further three hours, during which the water
Duration
3 h
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
distils off
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C1(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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